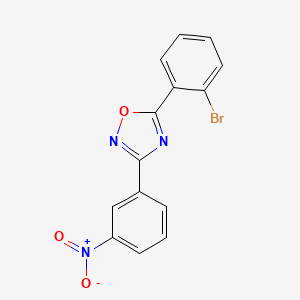![molecular formula C12H12ClNO3 B5812757 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5812757.png)
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one is a chemical compound that belongs to the spirooxindole family. It has gained attention in the scientific community due to its potential applications in medicinal chemistry.
Mechanism of Action
The mechanism of action of 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to cell cycle arrest and ultimately, cell death. It has also been found to induce apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been found to have anti-inflammatory properties and can reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one in lab experiments is its high potency towards cancer cells. However, its low solubility in water can make it challenging to work with. Additionally, further studies are needed to determine its long-term toxicity and efficacy in vivo.
Future Directions
There are several potential future directions for research on 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one. One area of interest is its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its efficacy in treating specific types of cancer and to optimize its pharmacokinetic properties. Finally, the development of analogs with improved solubility and potency is an area of ongoing research.
In conclusion, this compound is a promising compound with potential applications in cancer therapy. Its mechanism of action, low toxicity towards normal cells, and anti-inflammatory properties make it an attractive candidate for further research. However, further studies are needed to determine its long-term toxicity and efficacy in vivo, as well as its potential as a combination therapy with other anticancer agents.
Synthesis Methods
The synthesis of 5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one involves the reaction of isatin and substituted indole in the presence of a Lewis acid catalyst. This method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one has shown potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has shown promising results in reducing tumor growth in animal models.
properties
IUPAC Name |
5'-chloro-1'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-14-10-4-3-8(13)7-9(10)12(11(14)15)16-5-2-6-17-12/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMCVCOKQHHRBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199376 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(2-cyclohexylacetyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5812710.png)
![ethyl 1-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5812717.png)
![6-chloro-4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5812725.png)
![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)




![N-(2-furylmethyl)-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5812771.png)
